molecular formula C15H20N6O B13916424 2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B13916424
M. Wt: 300.36 g/mol
InChI Key: IZISZYFQEZNJPI-UHFFFAOYSA-N
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Description

2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a compound that features a piperazine ring and a triazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves a multi-step process. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound. The synthetic route may involve the reaction of a piperazine derivative with a triazole-containing intermediate under specific conditions . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the triazole moiety may inhibit certain enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H20N6O

Molecular Weight

300.36 g/mol

IUPAC Name

2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C15H20N6O/c22-15(10-20-7-5-16-6-8-20)19-14-3-1-13(2-4-14)9-21-12-17-11-18-21/h1-4,11-12,16H,5-10H2,(H,19,22)

InChI Key

IZISZYFQEZNJPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Origin of Product

United States

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